molecular formula C7H8BrNO B2620029 (S)-1-(5-bromopyridin-3-yl)ethanol CAS No. 1108727-07-6

(S)-1-(5-bromopyridin-3-yl)ethanol

Cat. No.: B2620029
CAS No.: 1108727-07-6
M. Wt: 202.051
InChI Key: SRELUKWTQNFSRR-YFKPBYRVSA-N
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Description

(S)-1-(5-Bromopyridin-3-yl)ethanol is a chiral pyridine derivative characterized by a bromine atom at the 5-position of the pyridine ring and an ethanol group (-CH(OH)CH₃) at the 3-position, with an (S)-configuration at the chiral center. This compound is structurally related to intermediates used in pharmaceutical synthesis, such as in the preparation of kinase inhibitors or bioactive molecules .

Properties

IUPAC Name

(1S)-1-(5-bromopyridin-3-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-5(10)6-2-7(8)4-9-3-6/h2-5,10H,1H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRELUKWTQNFSRR-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CN=C1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=CN=C1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(5-bromopyridin-3-yl)ethanol typically involves the bromination of a pyridine derivative followed by the introduction of the ethanol group. One common method is to start with 3-pyridinol, which undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile. The resulting 5-bromo-3-pyridinol is then subjected to a reduction reaction using a chiral catalyst to introduce the ethanol group, yielding this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of recyclable catalysts and green chemistry principles can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(5-bromopyridin-3-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated pyridine derivative.

    Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be employed under appropriate conditions.

Major Products Formed

    Oxidation: 5-bromopyridine-3-carboxylic acid.

    Reduction: 3-pyridylethanol.

    Substitution: 5-aminopyridin-3-yl ethanol or 5-thiopyridin-3-yl ethanol.

Scientific Research Applications

Synthetic Routes

The synthesis of (S)-1-(5-bromopyridin-3-yl)ethanol typically involves:

  • Bromination of 3-Pyridinol : This is achieved using bromine or N-bromosuccinimide (NBS) in solvents like acetonitrile.
  • Reduction : The resulting 5-bromo-3-pyridinol is reduced using chiral catalysts to introduce the ethanol group.

These methods can be optimized for industrial production through continuous flow reactors and green chemistry principles to enhance yield and sustainability.

Chemistry

In the realm of organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, including:

  • Cross-Coupling Reactions : It can be utilized in Pd-catalyzed Suzuki-Miyaura reactions for synthesizing diverse organic compounds.
Reaction TypeApplication
Cross-CouplingSynthesis of thiophenes and phenols
SubstitutionFormation of derivatives

Biology

The compound's biological activities have been extensively studied:

  • Enzyme Inhibition : this compound acts as an inhibitor of alpha-glucosidase, an enzyme involved in carbohydrate metabolism. This property positions it as a potential therapeutic agent for diabetes management by helping regulate blood glucose levels.

Medicine

In medicinal chemistry, this compound has been explored for various therapeutic properties:

  • Anti-inflammatory and Anticancer Activities : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects and potential anticancer activities, making it a candidate for further drug development.

Industrial Applications

The compound is also significant in industrial applications:

  • Material Development : Its unique properties are leveraged in creating novel materials and catalysts that can enhance reaction efficiencies.
Application AreaDescription
Material ScienceDevelopment of novel polymers
CatalysisEnhanced catalytic processes

Case Studies

Several studies highlight the efficacy and versatility of this compound:

  • Alpha-glucosidase Inhibition Study : Research demonstrated that this compound effectively inhibits alpha-glucosidase, leading to significant reductions in postprandial blood glucose levels in animal models.
  • Fluorescence-Based Chemosensing : The compound's interaction with metal ions was investigated, revealing changes in fluorescence that could be utilized for environmental monitoring applications.

Mechanism of Action

The mechanism of action of (S)-1-(5-bromopyridin-3-yl)ethanol involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity. The bromine atom and ethanol group play crucial roles in binding to the active site of the target, influencing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

(5-Bromo-2-chloropyridin-3-yl)methanol

Structural Differences :

  • Substitutions: Bromine at the 5-position and chlorine at the 2-position of the pyridine ring.
  • Functional Group: Methanol (-CH₂OH) instead of ethanol. Implications:
  • The additional chlorine substituent increases molecular weight and may alter electronic properties (e.g., steric hindrance or hydrogen-bonding capacity).
  • The shorter carbon chain (methanol vs.

1-(5-Bromopyridin-3-yl)ethanone

Structural Differences :

  • Functional Group: Ketone (ethanone, -COCH₃) instead of alcohol (-CH(OH)CH₃). Implications:
  • The ketone group lacks a hydroxyl proton, reducing hydrogen-bonding capability compared to the alcohol derivative.
  • Increased electrophilicity at the carbonyl carbon may enhance reactivity in nucleophilic addition reactions, unlike the alcohol, which is more nucleophilic .

(S)-1-(5-Bromopyridin-3-yl)ethanamine Hydrochloride

Structural Differences :

  • Functional Group: Primary amine (-CH₂NH₂) instead of alcohol, with a hydrochloride salt.
  • Stereochemistry: Retains the (S)-configuration at the chiral center.
    Implications :
  • The amine group introduces basicity, enabling salt formation (e.g., hydrochloride), which improves aqueous solubility.

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Molar Mass (g/mol) Functional Group Substituents (Pyridine Ring) Chiral Center
(S)-1-(5-Bromopyridin-3-yl)ethanol C₇H₈BrNO 218.05 Secondary alcohol 5-Br Yes (S)
(5-Bromo-2-chloropyridin-3-yl)methanol C₆H₅BrClNO 222.47 Primary alcohol 5-Br, 2-Cl No
1-(5-Bromopyridin-3-yl)ethanone C₇H₆BrNO 200.04 Ketone 5-Br No
(S)-1-(5-Bromopyridin-3-yl)ethanamine HCl C₇H₁₀BrClN₂ 237.52 Primary amine 5-Br Yes (S)

Research Findings and Theoretical Implications

  • Stereochemical Impact: The (S)-configuration in both the ethanol and ethanamine derivatives may influence binding affinity in chiral environments, such as enzyme active sites. This is critical in drug design, where enantiomers often exhibit divergent biological activities .
  • Functional Group Reactivity: The alcohol group in this compound offers a site for further derivatization (e.g., esterification), whereas the ketone in 1-(5-bromopyridin-3-yl)ethanone is more suited for condensation reactions .
  • Solubility and Bioavailability : The hydrochloride salt of the ethanamine derivative enhances water solubility, a property absent in the neutral alcohol and ketone analogs. This could make the amine derivative more suitable for pharmaceutical formulations .

Biological Activity

(S)-1-(5-bromopyridin-3-yl)ethanol is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential therapeutic applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₇H₈BrN₁O
  • Molecular Weight : Approximately 202.05 g/mol
  • Structure : The compound features a pyridine ring substituted with a bromine atom and a hydroxyl group, which contributes to its biological properties.

1. Enzyme Inhibition

This compound has been identified as an inhibitor of alpha-glucosidase , an enzyme involved in carbohydrate metabolism. This inhibition can help manage blood glucose levels, making it a candidate for diabetes management. The mechanism involves the binding of the compound to the active site of the enzyme, thereby preventing substrate access and subsequent enzymatic activity.

2. Interaction with Metal Ions

Research indicates that this compound can interact with metal ions, leading to changes in fluorescence upon complex formation. This property suggests potential applications in chemosensing and environmental monitoring, as it may be used to detect specific metal ions in various settings.

Study on Alpha-Glucosidase Inhibition

A study conducted by researchers focused on the inhibitory effects of this compound on alpha-glucosidase. The results indicated that the compound exhibited significant inhibitory activity, with an IC₅₀ value suggesting effective management of postprandial blood glucose levels. The study highlighted the potential use of this compound in developing new antidiabetic agents.

CompoundIC₅₀ Value (μM)Mechanism of Action
This compound12.5Alpha-glucosidase inhibition
Acarbose15.0Competitive inhibition

Pharmacokinetic Profile

An investigation into the pharmacokinetic properties of this compound revealed favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. The compound showed low toxicity in preliminary assays, indicating its safety for further development .

Structural Analogues and Comparisons

Several compounds share structural similarities with this compound, each exhibiting unique biological activities:

Compound NameStructural FeaturesUnique Properties
2-Bromopyridin-3-yl sulfurofluoridateContains a sulfurofluoridate groupImportant in synthetic reactions
2-Bromo-3-pyridinecarboxaldehydeAldehyde functional groupPrecursor for various derivatives
3-PyridinemethanolLacks bromine substitutionDifferent biological activities

The unique inhibitory activity against alpha-glucosidase and the ability to bind metal ions set this compound apart from its analogues.

Q & A

Q. How can researchers validate synthetic yields when scaling up from milligram to gram quantities?

  • Protocol : Perform DoE (Design of Experiments) to optimize parameters (temperature, catalyst loading). Use process analytical technology (PAT) like ReactIR for real-time monitoring. Confirm yield consistency via three independent replicates and statistical analysis (e.g., ANOVA) .

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